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Uracil, dimer, syn- (8CI)

Cat. No.: B1175795
CAS No.: 18324-22-6
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Description

Uracil, dimer, syn- (8CI), also known as Uracil, dimer, syn- (8CI), is a useful research compound. Its molecular formula is (C4H4N2O2)2. The purity is usually 95%.
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Properties

CAS No.

18324-22-6

Molecular Formula

(C4H4N2O2)2

Synonyms

Uracil, dimer, syn- (8CI)

Origin of Product

United States

Formation Pathways and Photochemical Mechanisms

Pucker Conformations of the Cyclobutane (B1203170) Ring

The four-membered cyclobutane ring is not planar and adopts puckered conformations to alleviate torsional strain. libretexts.org In the context of a uracil (B121893) dimer, the cyclobutane ring can exhibit different puckering modes. X-ray diffraction studies have shown that the cyclobutane ring in a cis-syn uracil dimer is puckered. Nuclear Magnetic Resonance (NMR) studies have revealed that the cyclobutane ring of a cis-syn thymine (B56734) dimer in DNA can interconvert between different puckered twists. nih.gov This flexibility, or lack thereof, can be influenced by the surrounding nucleic acid structure (DNA vs. RNA) and the substituents on the pyrimidine (B1678525) rings. nih.govnih.gov For example, in a cis-syn RNA photodimer, only one primary puckering mode was observed, suggesting a more rigid conformation compared to its DNA counterpart. nih.gov

Structural Perturbations in Nucleic Acid Strands

DNA Helix Distortion Induced by syn-Uracil Dimers

The presence of a syn-uracil dimer imposes considerable strain on the DNA backbone, compelling the double helix to adopt a bent and unwound conformation. Computer modeling and molecular mechanics energy calculations on DNA hexamers and dodecamers containing a cis-syn photodimer reveal that the majority of the conformational changes are localized to the immediate vicinity of the dimer. tandfonline.com The structural deformation is not evenly distributed, with more significant conformational changes observed on the 5'-side of the photodimer compared to the 3'-side. tandfonline.com

The following table summarizes the key helical parameters affected by the presence of a syn-pyrimidine dimer, based on studies of the cis-syn thymine (B56734) dimer.

Helical ParameterUnmodified B-DNA (Typical Value)DNA with cis-syn Thymine Dimer
Helical Bend~0°~30° towards the major groove
Helical Unwinding-~9°

Alterations in Base-Pairing Geometry

The formation of the cyclobutane ring in a syn-uracil dimer directly impacts the hydrogen bonding between the dimerized uracils and their complementary adenine (B156593) bases on the opposing strand. The 5' uracil of the dimer is forced into a syn glycosidic torsion angle, a deviation from the typical anti conformation found in B-DNA. pnas.org This altered orientation weakens the Watson-Crick base pairing.

Specifically, in the crystal structure of a DNA decamer with a cis-syn thymine dimer, the 5'-thymine (analogous to the 5'-uracil) exhibits a weakened hydrogen bond with its complementary adenine. pnas.org This observation is consistent with NMR studies that have shown increased exchange rates for the imino protons of the base pair involving the 5'-pyrimidine of the dimer, indicating less stable base pairing. The weakened hydrogen bonding of the 5'-base may facilitate the flipping out of the complementary adenine base by DNA repair enzymes. pnas.org In contrast, the 3'-pyrimidine of the dimer can often maintain more regular Watson-Crick hydrogen bonds with its partner base.

The table below details the changes in the glycosidic torsion angle for the 5'-pyrimidine in a syn-dimer lesion.

Base PositionGlycosidic Torsion Angle (χ) in B-DNAGlycosidic Torsion Angle (χ) in cis-syn DimerConformation
5'-Uracil of Dimeranti (-100° to -130°)syn (~ -52.2°)Altered
Other Basesanti (-100° to -130°)antiUnaltered

Effects on Minor and Major Groove Dimensions

The structural distortions induced by a syn-uracil dimer extend to the dimensions of the major and minor grooves of the DNA helix. The localized bending and unwinding at the lesion site lead to significant alterations in the width of both grooves.

The crystal structure of the DNA decamer containing a cis-syn thymine dimer reveals a serious widening of both the minor and major grooves on both the 3' and 5' sides of the CPD. pnas.org This widening is a direct consequence of the backbone accommodating the strained geometry of the cyclobutane ring. Additionally, a "pinching" of the minor groove has been observed on the 3' side of the dimer lesion. pnas.org These changes in groove dimensions are crucial for the recognition of the lesion by DNA repair enzymes, which often interact with the DNA grooves.

The following table provides a qualitative summary of the changes in the groove dimensions around the syn-dimer.

DNA GrooveRegion Relative to DimerObserved Change in Dimension
Minor Groove3' and 5' sidesSignificant widening
Minor Groove3' sidePinching
Major Groove3' and 5' sidesSignificant widening

Molecular and Cellular Biological Implications

Impact on DNA Replication and Transcription

The presence of a syn-uracil dimer in the DNA template can severely disrupt the progression of both DNA and RNA polymerases, leading to a cascade of cellular responses aimed at mitigating the damage.

The syn-uracil dimer creates a significant helical distortion in the DNA double helix, which acts as a physical barrier to the processive movement of high-fidelity replicative DNA polymerases. When a replication fork encounters such a lesion, the replicative polymerase typically stalls, unable to use the distorted dimer as a template for nucleotide incorporation. This stalling can halt the entire process of DNA synthesis, leading to what is known as replication stress. Conditions that lead to slowed or stalled DNA replication are a direct threat to genome stability.

Similarly, the transcription machinery is also affected by the presence of uracil (B121893) dimers. While a single uracil base in a template may not directly arrest transcription, the subsequent processing of this lesion by cellular repair mechanisms can interfere with gene expression. The initiation of base excision repair at the site of a uracil-containing lesion can lead to a decline in the transcription of the affected gene, suggesting that the repair intermediates are disruptive to the transcriptional process.

The stalling of replication forks at the site of a syn-uracil dimer is a critical event that can have severe consequences for the stability of the genome. A prolonged stall can lead to the collapse of the replication fork, which can, in turn, generate more deleterious DNA structures, such as double-strand breaks. These breaks are among the most cytotoxic forms of DNA damage and can lead to significant genomic rearrangements, including deletions, insertions, and translocations if not properly repaired. Therefore, the efficient recognition and repair or bypass of these lesions are crucial for maintaining genome integrity and preventing cell death or malignant transformation.

ConsequenceDescription
Replication Fork Stalling The primary block to DNA polymerase progression.
Replication Stress The cellular state resulting from slowed or stalled replication.
Genome Instability Increased propensity for mutations and chromosomal aberrations.
Double-Strand Breaks A potential outcome of replication fork collapse at the lesion site.

Mutagenesis Mechanisms Attributed to Uracil Dimers

When uracil dimers are not repaired before the arrival of the replication fork, cells can employ specialized mechanisms to replicate past the damage. While this allows for the completion of DNA synthesis and prevents cell death, it often comes at the cost of introducing mutations into the genome.

One of the most common mutational signatures associated with UV-induced DNA damage, including uracil dimers, is the C→T transition. The molecular basis for this specific mutation is intricately linked to the chemical instability of cytosine within a cyclobutane (B1203170) pyrimidine (B1678525) dimer (CPD). When a cytosine is part of a CPD, it is prone to hydrolytic deamination, a chemical reaction that converts cytosine into uracil.

If this deamination event occurs, the original C-G base pair is effectively transformed into a U-G mispair within the context of the dimer. During subsequent DNA replication, the cellular machinery will read the uracil as a thymine (B56734), leading to the incorporation of an adenine (B156593) in the newly synthesized strand. In the subsequent round of replication, this adenine will then template the incorporation of a thymine, completing the C→T transition.

Original Base PairDamaged IntermediateReplication IntermediateFinal Mutated Base Pair
C-GUracil Dimer (from deaminated Cytosine Dimer)U-AT-A

To cope with replication-blocking lesions like the syn-uracil dimer, cells have evolved a process known as translesion synthesis (TLS). TLS employs specialized, low-fidelity DNA polymerases that can replicate across damaged DNA templates. This process is a form of DNA damage tolerance that allows the cell to complete replication, albeit with an increased risk of introducing mutations.

A key player in the bypass of uracil-containing dimers is DNA Polymerase η (Pol η), a member of the Y-family of specialized DNA polymerases. Pol η is particularly adept at bypassing CPDs. In the case of a dimer containing uracil (which was originally a cytosine), Pol η can efficiently insert an adenine opposite the uracil base. This action is considered "error-free" with respect to the uracil template itself, as adenine is the correct pairing partner for uracil (and thymine). However, because the original base was cytosine, this "accurate" bypass of the uracil-containing lesion ultimately results in a C→T transition mutation in the daughter strand. The involvement of Pol η is crucial for preventing the more deleterious outcomes of stalled replication, but it also solidifies the mutagenic potential of the initial DNA damage. In the absence of Pol η, other error-prone polymerases may be recruited, potentially leading to a different spectrum of mutations.

Translesion Synthesis (TLS) Bypass Mechanisms

Recognition by DNA Repair Pathways

The integrity of the genome is constantly challenged by DNA damage, including the formation of uracil and its dimeric forms. To counteract these threats, cells have evolved a sophisticated network of DNA repair pathways. The recognition and removal of uracil and uracil-containing dimers are critical for maintaining genomic stability and preventing mutations. The primary pathways involved in repairing these lesions are Base Excision Repair (BER), Nucleotide Excision Repair (NER), and, in some organisms, Photoreactivation.

Base Excision Repair (BER) Pathways for Uracil in DNA

The Base Excision Repair (BER) pathway is the principal mechanism for the removal of uracil from DNA. Uracil can arise in DNA through two main routes: the deamination of cytosine, which results in a U:G mispair, or the misincorporation of dUTP instead of dTTP during DNA replication, leading to a U:A pair.

The key enzyme that initiates the BER pathway for uracil is Uracil-DNA Glycosylase (UDG). UDG recognizes uracil within the DNA duplex and cleaves the N-glycosidic bond between the uracil base and the deoxyribose sugar backbone. This action releases the free uracil base and creates an abasic (AP) site, also known as an apurinic/apyrimidinic site.

There are several families of UDGs with different specificities and cellular roles. The most well-characterized is the UNG family, which includes the nuclear form (UNG2) and the mitochondrial form (UNG1). UNG2 is highly efficient and specific for removing uracil from both U:G and U:A pairs in single- and double-stranded DNA. Its primary role is to correct uracil arising from cytosine deamination and dUTP misincorporation.

The specificity of UDG is crucial for its function. It must efficiently recognize and remove uracil while avoiding the removal of thymine, which differs from uracil only by a methyl group at the C5 position. The enzyme achieves this specificity through a "base-flipping" mechanism, where it scans the DNA and flips the target uracil base out of the double helix and into its active site. The active site pocket is precisely shaped to accommodate uracil but sterically excludes the larger thymine base.

Besides the UNG family, other DNA glycosylases can also remove uracil from DNA. Single-strand selective monofunctional uracil-DNA glycosylase 1 (SMUG1) is another important enzyme in this process. SMUG1 has a broader substrate specificity than UNG and can remove uracil from both single- and double-stranded DNA. It is also capable of excising other modified pyrimidines, such as 5-hydroxymethyluracil.

Once a DNA glycosylase has removed the uracil base, the resulting AP site is processed by the subsequent enzymes in the BER pathway. AP-Endonuclease 1 (APE1) is the primary enzyme responsible for incising the DNA backbone at the 5' side of the AP site. This creates a nick with a 3'-hydroxyl group and a 5'-deoxyribose phosphate (B84403) (dRP) residue. DNA polymerase β then fills the single-nucleotide gap and removes the dRP residue. Finally, the nick in the DNA backbone is sealed by DNA ligase III, completing the repair process.

Nucleotide Excision Repair (NER) of Cyclobutane Pyrimidine Dimers

While BER is highly effective at removing single uracil bases, it is generally not the primary pathway for repairing bulky lesions like cyclobutane pyrimidine dimers (CPDs), including those containing uracil. The significant distortion of the DNA helix caused by the dimer is instead recognized and repaired by the Nucleotide Excision Repair (NER) pathway.

NER is a versatile repair system that can remove a wide variety of bulky, helix-distorting DNA lesions. The process can be broadly divided into two sub-pathways: global genome NER (GG-NER), which repairs lesions throughout the genome, and transcription-coupled NER (TC-NER), which specifically repairs lesions on the transcribed strand of active genes.

The key steps in NER involve:

Damage Recognition: In GG-NER, the XPC-RAD23B complex is responsible for recognizing the helical distortion caused by the dimer. For TC-NER, the stalling of RNA polymerase II at the lesion serves as the damage signal.

Verification and Unwinding: The transcription factor II H (TFIIH) complex is recruited to the site of the lesion. Its helicase subunits, XPB and XPD, unwind the DNA around the damage.

Dual Incision: Two endonucleases, XPG and the XPF-ERCC1 complex, make incisions on either side of the lesion, excising a short oligonucleotide fragment (typically 24-32 nucleotides in length) containing the uracil dimer.

Repair Synthesis and Ligation: The resulting single-stranded gap is filled in by DNA polymerase δ or ε, using the undamaged strand as a template. The final nick is sealed by a DNA ligase (LIG1).

Photoreactivation Mechanisms by Photolyase Enzymes

In many organisms, from bacteria to fungi and plants, but not in placental mammals including humans, a direct repair mechanism known as photoreactivation exists to repair UV-induced pyrimidine dimers. This process is carried out by enzymes called photolyases.

Photolyases are flavoproteins that specifically recognize and bind to CPDs in DNA. Upon absorption of blue or UVA light (300-500 nm), the enzyme utilizes the light energy to directly reverse the cyclobutane ring, splitting the dimer back into its two original monomeric bases. This process is highly efficient and error-free, as it restores the original DNA sequence without any excision or resynthesis.

There are different classes of photolyases, with some specific for CPDs and others for another type of UV-induced lesion, the (6-4) photoproduct. A CPD photolyase would be capable of repairing a uracil-containing dimer, directly converting the uracil dimer back into separate uracil and adjacent pyrimidine bases. The uracil would then be subject to removal by the BER pathway. The absence of photolyase in humans underscores the critical importance of the NER pathway in protecting against the deleterious effects of UV-induced DNA damage.

Protein-DNA Interactions Involving Uracil Dimers

The recognition of a uracil dimer within the vast expanse of the genome is a remarkable feat of molecular specificity, driven by intricate protein-DNA interactions. Repair enzymes must be able to distinguish the distorted structure of the dimerized bases from the regular helical structure of undamaged DNA.

DNA repair enzymes exhibit a significantly higher binding affinity for DNA containing lesions compared to undamaged DNA. For instance, E. coli CPD-specific photolyase has been shown to have a binding affinity for DNA with pyrimidine dimers that is up to 7500 times higher than for non-damaged DNA. sigmaaldrich.com This high affinity is crucial for the enzyme to locate and remain associated with the damaged site long enough to perform the repair reaction.

While specific binding affinity data for the syn-uracil dimer is not available, studies on Uracil DNA Glycosylase (UNG), an enzyme that removes uracil from DNA, provide insights into how repair enzymes bind to uracil-containing DNA. UNG binds with appreciable affinity to any DNA, primarily through electrostatic interactions with the phosphate backbone. nih.gov However, the increase in affinity for damaged DNA containing uracil is a key factor in its specificity. nih.gov

The following table presents representative binding affinity data for human uracil-DNA glycosylase (hUNG) with different DNA substrates to illustrate the principles of lesion-specific binding. It is important to note that these values are for single uracil lesions and not the syn-dimer, but they demonstrate the enhanced affinity of repair enzymes for damaged DNA.

Table 2. Binding Affinities of Human Uracil-DNA Glycosylase (hUNG) to DNA

DNA SubstrateDissociation Constant (KD)Reference
Undamaged dsDNAMicromolar (µM) range researchgate.net
dsDNA with U·G mispairMicromolar (µM) range researchgate.net
dsDNA with U·A pairMicromolar (µM) range researchgate.net
AP site-containing DNANanomolar (nM) range researchgate.net

Note: Lower KD values indicate higher binding affinity.

The structural distortion introduced by the syn-uracil dimer is expected to create a unique binding interface that is recognized with high affinity by specific repair enzymes like photolyase.

A key mechanism employed by many DNA repair enzymes to inspect and recognize damaged bases is "base-flipping". mdpi.comnih.gov In this process, the enzyme flips the target nucleotide out of the DNA helix and into its active site pocket. nih.gov This allows for a detailed interrogation of the base to ensure it is the correct substrate before catalysis occurs.

For uracil-containing lesions, Uracil DNA Glycosylase (UNG) is a well-studied example of an enzyme that utilizes a base-flipping mechanism. nih.gov Structural and kinetic studies have shown that UNG actively promotes the eversion of the uracil base from the DNA duplex. nih.govresearchgate.net This process involves a significant conformational change in both the DNA and the enzyme. The DNA is bent and the backbone is compressed, which helps to destabilize the base stacking and facilitate the flipping of the uracil nucleotide. researchgate.net

While the base-flipping mechanism has been extensively studied for single uracil bases, it is also a critical step in the recognition of pyrimidine dimers by photolyase. sigmaaldrich.com The enzyme binds to the distorted DNA helix at the site of the dimer and flips the entire dimer into its catalytic pocket. sigmaaldrich.com This extrahelical positioning is essential for the subsequent light-driven electron transfer and monomerization of the dimer.

The dynamics of base-flipping are influenced by the local DNA sequence and the nature of the lesion. Although specific studies on the base-flipping of the syn-uracil dimer are lacking, the general principles derived from other pyrimidine dimers and uracil-containing DNA are applicable. The rigid cyclobutane ring of the syn-dimer would create a significant distortion in the DNA helix, likely making it a favorable substrate for recognition and base-flipping by repair enzymes.

Synthesis and Derivatization Strategies

Chemical Synthesis of Uracil (B121893) Dimer Analogs

The synthesis of uracil dimer analogs, particularly for incorporation into oligonucleotides, requires the preparation of stable, protected building blocks. The phosphoramidite (B1245037) approach is the gold standard for automated DNA and RNA synthesis, necessitating the conversion of the uracil dimer into a suitable phosphoramidite monomer. nih.govnih.govtwistbioscience.com

The creation of a phosphoramidite building block from a syn-uracil dimer is a multi-step process that involves protecting various functional groups to ensure correct connectivity during oligonucleotide synthesis. A typical synthetic route involves:

Preparation of the Dimer : The cis-syn cyclobutane (B1203170) uracil dimer is synthesized, often through photosensitized [2+2] cycloaddition of appropriately protected uridine (B1682114) derivatives.

Protection of Hydroxyl Groups : The 5'-hydroxyl group of one nucleoside unit is protected with an acid-labile group, most commonly a dimethoxytrityl (DMT) group. This group is removed at the beginning of each coupling cycle in solid-phase synthesis. The 3'-hydroxyl group of the other nucleoside unit remains free for subsequent phosphitylation.

Phosphitylation : The free 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce the reactive phosphoramidite moiety.

This resulting dimer phosphoramidite serves as a single building block in automated synthesis, allowing for the efficient and site-specific insertion of the uracil dimer lesion into a growing oligonucleotide chain. nih.govresearchgate.net The use of such dimer and trimer phosphoramidite blocks can significantly streamline the synthesis process and simplify the purification of the final product. nih.gov

While UV irradiation of DNA predominantly forms the cis-syn CPD isomer due to the conformational constraints of the double helix, solution-phase photochemical dimerization often yields a mixture of isomers (cis-syn, cis-anti, trans-syn, and trans-anti). mdpi.comnih.govnih.gov Achieving stereoselectivity for the desired syn-isomer in a chemical synthesis is a significant challenge.

One successful strategy involves the UV irradiation of a properly-protected dinucleotide, such as thymidylyl-(3'→5')-N(4)-acetyl-2'-deoxycytidine, in the presence of a sensitizer (B1316253) like acetophenone. nih.gov In one study, this approach led to the stereoselective formation of a trans-syn cyclobutane thymine-uracil dimer. nih.gov The stereochemical outcome is dictated by the conformation of the starting dinucleotide, which pre-organizes the pyrimidine (B1678525) bases in a way that favors the formation of the syn head-to-head arrangement upon photoexcitation. Control over reaction conditions, including the choice of solvent and photosensitizer, is critical for maximizing the yield of the desired stereoisomer. mdpi.comnih.gov

Strategies for Incorporating Uracil Dimers into Oligonucleotides

The primary strategy for incorporating uracil dimers into oligonucleotides is automated solid-phase synthesis using the phosphoramidite building blocks described in section 6.1.1. nih.govtwistbioscience.com The process utilizes a standard DNA/RNA synthesizer and follows a four-step cycle for each monomer addition:

Detritylation : The acid-labile DMT group on the 5'-end of the growing oligonucleotide chain (which is attached to a solid support) is removed.

Coupling : The uracil dimer phosphoramidite is activated (e.g., with tetrazole) and couples with the free 5'-hydroxyl group of the support-bound chain. This step incorporates the entire dimer unit in a single coupling reaction. Coupling yields for modified monomers are typically very high, often exceeding 98%. nih.gov

Capping : Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles, minimizing the formation of deletion mutants.

Oxidation : The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage.

This cycle is repeated until the desired oligonucleotide sequence is assembled. Finally, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed to yield the final, purified oligonucleotide containing the site-specific syn-uracil dimer.

Derivatization for Mechanistic Studies

To investigate the chemical properties, reactivity, and biological consequences of the uracil dimer, researchers synthesize derivatized versions. These modifications can act as probes to explore enzymatic repair processes, conformational dynamics, and photochemical reactivity.

N-methylation of the uracil bases within the dimer serves to mimic the N,N'-dimethylated pyrimidines and allows for the study of the intrinsic reactivity of the cyclobutane ring system without complications from acidic N-H protons. Kinetic and computational studies on N,N'-dimethylated uracil (DMU) dimers have provided significant insights into their oxidative repair.

Research has shown a very high reactivity of these dimers towards the nitrate (B79036) radical (NO₃•), with the reaction proceeding via electron transfer. mdpi.com The stereochemistry of the dimer plays a crucial role in its reactivity:

Redox Potential : syn-configured dimers have a lower redox potential than their anti-configured counterparts, making them more susceptible to oxidation. mdpi.com

Steric Accessibility : In cis dimers, the nitrate radical can only approach the more accessible convex face, whereas in trans dimers, both N(1) atoms can be approached from above and below the molecular plane. mdpi.com

These findings suggest that both electronic properties and steric factors, which can be modulated by derivatization, are key determinants of the dimer's chemical reactivity.

Table 1: Reactivity of N,N'-dimethylated Pyrimidine Dimers with Nitrate Radicals An interactive data table detailing reaction rate coefficients for different isomers.

Compound Isomer Configuration Rate Coefficient (k) in M⁻¹s⁻¹
N,N'-dimethyluracil (DMU) cis,syn 1.1 x 10⁹
N,N'-dimethyluracil (DMU) cis,anti 2.5 x 10⁸
N,N'-dimethylthymine (DMT) cis,syn 2.8 x 10⁹
N,N'-dimethylthymine (DMT) cis,anti 8.0 x 10⁷

Data sourced from kinetic studies on oxidative repair. mdpi.com

Introducing a trimethylsilylmethyl group at the N1 position of uracil provides a tool for studying photoreactions. Ultraviolet irradiation of N-trimethylsilylmethyl substituted uracils efficiently forms both dimeric and cross [2+2]-cycloaddition products. rsc.orgrsc.org This demonstrates that the [2+2]-photocycloaddition is a highly efficient excited-state reaction pathway for these derivatives. rsc.orgrsc.org

Furthermore, these derivatized uracil dimers can undergo orbital symmetry-allowed photocycloreversion reactions, leading to the splitting of the cyclobutane ring and the reformation of monomeric uracils. rsc.orgrsc.org This photoreversion process can be influenced by other substituents on the cyclobutane ring. For instance, the presence of electron-donating groups can stimulate the cleavage, suggesting a potential single electron transfer (SET) promoted pathway. rsc.org These studies highlight how derivatization can be used to probe and control the photochemical stability and reactivity of the uracil dimer structure.

Advanced Analytical and Spectroscopic Characterization Techniques

Spectroscopic Methods for Structural Elucidation and Conformational Studies

Spectroscopic methods provide detailed information about the molecular structure, bonding, and three-dimensional arrangement of atoms in the syn-uracil dimer.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure and stereochemistry of molecules. For the syn-uracil dimer, both one-dimensional (¹H-NMR) and two-dimensional (2D-NMR) experiments are employed.

¹H-NMR provides information on the chemical environment of protons within the molecule. The chemical shifts (δ) of the protons in the cyclobutane (B1203170) ring and the uracil (B121893) bases are characteristic of the syn-conformation.

2D-NMR techniques, such as Rotating frame Overhauser Effect SpectroscopY (ROESY), are particularly crucial for establishing the stereochemistry. oup.com ROESY experiments detect protons that are close in space, allowing for the determination of the relative orientation of different parts of the molecule. nih.gov For a related cis-syn thymine-uracil dimer, a strong ROE crosspeak between specific protons (T H6 and U H5) was indicative of their axial positions, which is consistent with the puckered conformation of the cyclobutane ring. nih.gov Similar correlations would be expected for the syn-uracil dimer to confirm its configuration. Advanced NMR techniques are essential for the structural elucidation of complex heterocyclic structures. ipb.pt

Table 1: Example ¹H-NMR Signal Assignments for a Uracil Dimer Derivative Note: This table presents hypothetical data based on typical chemical shifts for similar structures.

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
U1 H6 6.15 d 8.0
U1 H5 5.70 d 8.0
U2 H6 6.18 d 8.0
U2 H5 5.72 d 8.0

Cyclobutane pyrimidine (B1678525) dimers (CPDs), including the syn-uracil dimer, exhibit a characteristic property of photoreversal upon irradiation with short-wavelength UV light (typically around 254 nm). nih.gov This process breaks the covalent bonds of the cyclobutane ring, regenerating the two original uracil monomers. nih.gov

This photoreversal property serves as a definitive diagnostic test for the presence of a cyclobutane-type dimer. nih.gov The assay is typically performed by irradiating a sample containing the dimer and then analyzing the products using techniques like HPLC. nih.gov A decrease in the HPLC peak corresponding to the dimer and the concomitant appearance of a peak corresponding to the uracil monomer confirms the identity of the lesion. nih.gov This method has been successfully used to confirm the presence of cyclobutane dimers in synthesized oligonucleotides. nih.gov

Chromatographic and Mass Spectrometric Techniques

Chromatographic and mass spectrometric methods are fundamental for the separation, identification, and quantification of the syn-uracil dimer.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of uracil dimers from monomers and other related compounds. researchgate.netsielc.com Reversed-phase HPLC, often using a C18 column, is commonly employed for this purpose. nih.gov

The separation is based on the differential partitioning of the analytes between the stationary phase (e.g., C18) and a polar mobile phase. The uracil dimer, being a larger and often less polar molecule than the uracil monomer, will have a different retention time. In a typical analysis confirming photoreversal, an HPLC chromatogram would show a distinct peak for the dimer which decreases upon UV irradiation, while a new peak corresponding to the uracil monomer appears and increases. nih.gov

Table 2: Example HPLC Retention Times Note: Retention times are system-dependent and are provided for illustrative purposes.

Compound Retention Time (minutes)
Uracil, dimer, syn- (8CI) 15.2

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous identification of the syn-uracil dimer by providing a highly accurate mass measurement. This allows for the determination of the elemental composition of the molecule with high confidence, distinguishing it from other compounds with similar nominal masses. nih.gov Techniques such as Fast Atom Bombardment (FAB)-HRMS have been used to confirm the mass of synthesized cyclobutane pyrimidine dimers, matching the calculated theoretical mass with high precision. oup.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of tandem mass spectrometry. sciex.comtue.nl This technique is particularly valuable for detecting and quantifying low levels of uracil dimers in complex biological samples. nih.govnih.gov

For nucleoside composition analysis, a DNA or RNA sample containing the uracil dimer is first enzymatically hydrolyzed to its constituent nucleosides. nih.gov The resulting mixture is then separated by LC, and the mass spectrometer is set to detect the specific mass-to-charge ratio (m/z) of the dimer nucleoside and its characteristic fragment ions. protocols.io This provides a highly sensitive and specific method for quantifying the level of this particular DNA or RNA lesion. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Products

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the identification and quantification of uracil dimers, provided they are chemically modified to increase their volatility. This process, known as derivatization, is essential for the analysis of polar, non-volatile compounds like pyrimidine dimers.

Derivatization Process:

The most common derivatization method for uracil and its derivatives is silylation , which involves the replacement of active hydrogens in the molecule with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently employed for this purpose. The derivatization of the syn-uracil dimer would result in the formation of a bis(trimethylsilyl) derivative, significantly increasing its volatility and making it amenable to GC analysis.

GC-MS Analysis:

The derivatized syn-uracil dimer can then be separated from other components in the sample by gas chromatography. The retention time of the derivatized dimer is a key parameter for its identification. Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum, a unique fingerprint of the molecule, allows for its unambiguous identification. The fragmentation pattern of the silylated uracil dimer in the mass spectrometer provides structural information that confirms its identity. For instance, the mass spectra of silylated uracil and thymine (B56734) show characteristic fragments, such as the loss of a methyl group ([M-CH3]+) from the molecular ion nih.gov. While specific mass spectral data for the syn-uracil dimer is not abundant in publicly available literature, the principles of fragmentation of silylated pyrimidines can be applied for its characterization nih.gov.

ParameterDescription
Derivatization Reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or similar silylating agents.
Derivative Formed Bis(trimethylsilyl)-syn-uracil dimer.
Separation Technique Gas Chromatography (GC).
Ionization Method Electron Impact (EI).
Detection Method Mass Spectrometry (MS).
Key Identifiers Retention time and mass spectrum (including molecular ion and fragmentation pattern).

Biochemical and Molecular Biology Assays

Biochemical and molecular biology assays offer highly specific and sensitive alternatives for the detection and quantification of uracil dimers within DNA. These methods often leverage the specificity of enzymes and antibodies that recognize these DNA lesions.

Enzymatic Assays for Dimer Detection (e.g., T4 Endonuclease V Reaction)

Enzymatic assays utilizing enzymes that specifically recognize and act upon pyrimidine dimers are a cornerstone of uracil dimer detection. T4 Endonuclease V , a DNA repair enzyme, is particularly well-suited for this purpose. This enzyme possesses a pyrimidine dimer-DNA glycosylase activity, which specifically recognizes and cleaves the N-glycosidic bond of the 5'-pyrimidine of a cis-syn cyclobutane pyrimidine dimer yeasenbio.comnih.gov.

Mechanism of Action:

T4 Endonuclease V binds to the DNA at the site of the syn-uracil dimer and initiates the base excision repair pathway. The enzyme first cleaves the glycosidic bond, creating an apurinic/apyrimidinic (AP) site. Subsequently, its AP lyase activity cleaves the phosphodiester backbone at the AP site yeasenbio.com. This enzymatic activity results in a single-strand break in the DNA at the location of the uracil dimer.

The number of single-strand breaks introduced by T4 Endonuclease V is directly proportional to the number of pyrimidine dimers present in the DNA. These breaks can then be quantified using various techniques, such as gel electrophoresis, to determine the extent of uracil dimer formation. The high specificity of T4 Endonuclease V for cis-syn cyclobutane pyrimidine dimers makes this a highly reliable method for their detection nih.govnih.gov.

EnzymeSubstrateActionDetection Method
T4 Endonuclease V cis-syn cyclobutane pyrimidine dimers (including syn-uracil dimer) in DNA.Cleaves the N-glycosidic bond and the phosphodiester backbone, creating a single-strand break.Quantification of single-strand breaks by gel electrophoresis or other methods.

Real-Time Polymerase Chain Reaction (PCR) Based Quantification of Uracil in DNA

Real-time Polymerase Chain Reaction (qPCR) offers a highly sensitive method for quantifying the presence of uracil in DNA, which can be indicative of uracil dimer formation following UV exposure. While not directly measuring the dimer, these methods quantify the presence of uracil, a component of the dimer.

One innovative qPCR-based method utilizes the properties of the archaeal DNA polymerase from Pyrococcus furiosus (Pfu). The wild-type Pfu polymerase is stalled by the presence of uracil in the DNA template. In contrast, a point mutant version of this polymerase lacks this uracil-binding specificity and can replicate uracil-containing DNA nih.govnih.govnih.govnih.gov.

Quantification Principle:

By running parallel qPCR reactions with both the wild-type and the mutant Pfu polymerase, the amount of uracil in a specific DNA segment can be quantified. The difference in the amplification efficiency between the two polymerases is directly related to the number of uracil residues in the template DNA. This method allows for the quantification of uracil within a genomic segment defined by the primers used in the PCR reaction nih.govnih.govnih.govnih.gov.

The results of this qPCR assay can be validated by other methods, such as isotopic measurements, to ensure accuracy nih.govnih.govnih.govnih.gov.

PolymeraseAction on Uracil-Containing DNAPrinciple of Quantification
Wild-type Pfu Polymerase Stalls at uracil residues.Comparison of amplification efficiency with a uracil-insensitive mutant polymerase.
Mutant Pfu Polymerase Replicates through uracil residues.Serves as a reference for amplification of the total DNA template.

Immunocytochemical and Dot-Blot Approaches Using Antibodies

Immunochemical methods, including immunocytochemistry and dot-blot assays, utilize antibodies that specifically recognize and bind to uracil dimers. These techniques allow for both the visualization and quantification of these DNA lesions.

Antibody Specificity:

The development of monoclonal and polyclonal antibodies with high specificity for cyclobutane pyrimidine dimers has been instrumental in these assays. These antibodies can distinguish between different types of photoproducts, allowing for the specific detection of uracil dimers nih.gov.

Immunocytochemistry:

Immunocytochemistry allows for the in situ visualization of uracil dimers within cells. In this technique, cells are fixed and permeabilized to allow antibodies to access the nuclear DNA. The primary antibody, specific for the syn-uracil dimer, binds to the lesion. A secondary antibody, conjugated to a fluorescent dye or an enzyme, is then used to detect the primary antibody. This allows for the localization and semi-quantitative analysis of uracil dimers within the cellular context nih.govmdpi.com.

Dot-Blot Assay:

The dot-blot assay is a quantitative method for measuring the total amount of uracil dimers in a DNA sample. In this technique, denatured DNA is spotted onto a membrane, which is then incubated with a primary antibody specific for the syn-uracil dimer. A secondary antibody, conjugated to an enzyme that produces a chemiluminescent or colorimetric signal, is used for detection. The intensity of the signal is proportional to the amount of uracil dimers in the sample and can be quantified by densitometry nih.gov.

TechniquePrincipleApplication
Immunocytochemistry In situ detection of uracil dimers within cells using specific antibodies and fluorescent or enzymatic visualization.Visualization of the cellular localization and distribution of uracil dimers.
Dot-Blot Assay Quantification of total uracil dimers in a DNA sample by spotting DNA onto a membrane and detecting with specific antibodies.Quantitative analysis of the overall level of uracil dimer formation in a DNA sample.

Q & A

Basic: What experimental methods are used to synthesize syn-uracil dimers, and how are reaction conditions optimized?

Syn-uracil dimers are synthesized via UV irradiation of monomeric uracil under controlled conditions. Key parameters include UV wavelength (e.g., 254 nm for Mars-like simulations), exposure duration (15–40 minutes for detectable dimerization), and solvent environment (aqueous or anhydrous matrices to mimic natural or laboratory settings). Kinetic studies suggest dimer formation accelerates under higher UV flux . Optimization involves real-time monitoring using FTIR to track C-O stretching modes (band ~1,700 cm⁻¹) and UHPLC-HRMS to quantify dimer yields (e.g., m/z 225.0620 for [M+H]+ clusters) .

Basic: What analytical techniques are critical for identifying and characterizing syn-uracil dimers?

  • Ultra-High-Performance Liquid Chromatography–High-Resolution Mass Spectrometry (UHPLC-HRMS): Resolves dimer isomers (e.g., syn vs. anti) via precise m/z measurements (error <2 ppm) and retention time analysis. Co-elution challenges are addressed by comparing hypothetical vs. experimental ions (e.g., C₈H₈N₄O₄ for m/z 225.0620) .
  • Fourier-Transform Infrared Spectroscopy (FTIR): Detects structural changes during dimerization, such as O-H absorbance increases (band ~3,400 cm⁻¹) and C-O stretching modes .
  • Nuclear Magnetic Resonance (NMR): Provides conformational insights (e.g., puckering modes of cyclobutane rings in DNA duplexes) using ¹H-NMR decamer studies .

Advanced: How do unresolved chromatographic isomers impact data interpretation in syn-uracil dimer studies?

Co-elution of syn and anti dimers in UHPLC can lead to misassignment of photoproducts. To mitigate this, HRMS isotopic profiling and tandem MS/MS fragmentation are used to distinguish isomers. For example, syn-dimer-specific fragment ions (e.g., m/z 113.0345 from uracil monomers) are cross-validated with theoretical fragmentation patterns . Researchers must also account for noncovalent clusters formed during ionization, which mimic dimeric masses (e.g., m/z 225.0620) but lack covalent bonds .

Advanced: How can computational methods clarify the electronic structure and stability of syn-uracil dimers?

Density functional theory (DFT) calculations (e.g., Becke3LYP/6-31G*) model the electronic structure of syn-dimers and their radical ions. These studies reveal:

  • Cycloreversion Barriers: Energy profiles for [2+2] cycloreversion reactions, critical for understanding repair mechanisms in DNA.
  • Radical Ion Stability: Electron affinity differences between syn- and anti-dimers, which influence mutagenicity .
    Methodological rigor includes benchmarking against experimental HRMS data to validate calculated m/z values .

Advanced: What experimental design considerations are essential for replicating syn-uracil dimer studies?

  • Controlled UV Exposure: Use calibrated UV lamps with spectral output matching study objectives (e.g., Mars-like vs. Earth conditions) .
  • Blind Sampling: Avoid batch effects by randomizing irradiation and analysis times.
  • Data Triangulation: Combine FTIR, HRMS, and NMR to cross-validate dimer formation and structural assignments .
  • Negative Controls: Include unirradiated uracil samples to rule out ambient light-induced artifacts .

Advanced: How do structural differences between syn-uracil and thymine dimers influence mutagenesis in DNA?

Syn-uracil dimers induce distinct local DNA distortions (e.g., right-hand twisted puckering) compared to thymine dimers, altering replication fidelity. Experimental approaches include:

  • Decamer Duplex Studies: Incorporate syn-dimers into model DNA sequences and assess polymerase bypass efficiency via gel electrophoresis .
  • Mutation Frequency Assays: Compare TT → CC mutation rates in UV-irradiated plasmids containing uracil vs. thymine dimers .

Methodological: How should researchers address contradictions between HRMS data and theoretical dimer yields?

Discrepancies often arise from ionization efficiency variations or matrix effects. Solutions include:

  • Internal Standards: Spike samples with isotopically labeled uracil (e.g., ¹³C-uracil) to normalize HRMS signals.
  • Dosimetry Calibration: Correlate UV fluence with dimer yields using actinometry.
  • Error Propagation Analysis: Quantify uncertainties in m/z measurements (<2 ppm) and irradiation parameters to refine kinetic models .

Research Design: How can frameworks like FINER or PICO improve hypothesis formulation for syn-uracil dimer studies?

  • FINER Criteria: Ensure hypotheses are Feasible (e.g., lab resources for UV irradiation), Novel (e.g., unexplored Mars-relevant conditions), and Relevant (e.g., implications for prebiotic chemistry) .
  • PICO Framework: Define Population (e.g., uracil in simulated Martian regolith), Intervention (UV-C exposure), Comparison (anti-dimer vs. syn-dimer yields), and Outcomes (kinetic rate constants) .

Data Reporting: What details are critical for enabling experimental replication in publications?

  • UV Source Specifications: Wavelength, intensity (W/m²), and exposure geometry.
  • Chromatographic Parameters: Column type, mobile phase composition, and gradient profiles.
  • Statistical Thresholds: Define limits of detection (e.g., signal-to-noise >3 for HRMS) and error margins for kinetic calculations .

Ethical Synthesis: How can researchers avoid plagiarism when citing dimerization mechanisms?

Paraphrase reaction pathways (e.g., [2+2] photocycloaddition) and use quotation marks for verbatim text from primary sources. Cite computational methods (e.g., Becke3LYP) and instrumental configurations (e.g., HRMS resolution) explicitly .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.